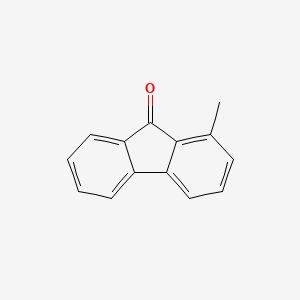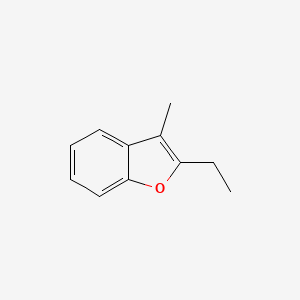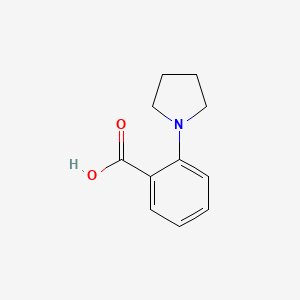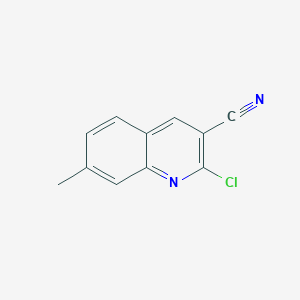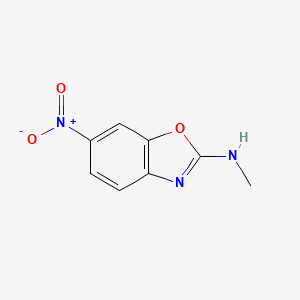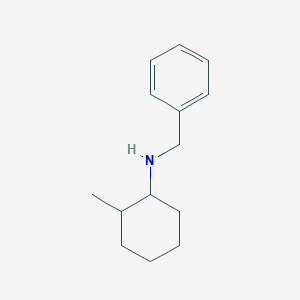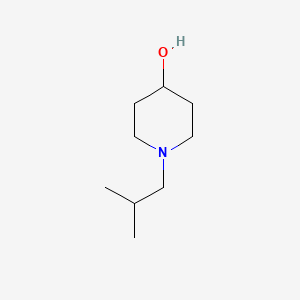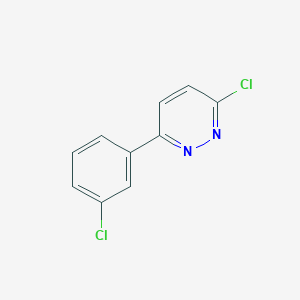
2,2-Dibromobutanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibromobutanal is a chemical compound with the molecular formula C4H6Br2O . It is used as a reactive intermediate and mainly serves as an alkylating agent in organic synthesis. Due to its high reactivity and versatility in chemical reactions, it has emerged as an important compound in many scientific experiments.
Molecular Structure Analysis
The molecular structure of 2,2-Dibromobutanal consists of a four-carbon chain (butane) with bromine atoms attached to the second carbon atom from either end, and an aldehyde functional group (CHO) attached to one of the terminal carbons . The InChI string representation of its structure is InChI=1S/C4H6Br2O/c1-3-4(2,5)7/h3H2,1-2H3 .
Physical And Chemical Properties Analysis
2,2-Dibromobutanal has a molecular weight of 229.90 g/mol . Other physical and chemical properties such as boiling point, density, and vapor pressure are not specified in the retrieved sources for 2,2-Dibromobutanal specifically.
Scientific Research Applications
I have conducted a search for the scientific research applications of “2,2-Dibromobutanal,” but unfortunately, the available information is limited to its chemical properties and data, such as those provided by the NIST Chemistry WebBook and ChemSpider . There doesn’t seem to be readily available detailed information on specific applications in various fields.
properties
IUPAC Name |
2,2-dibromobutanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2O/c1-2-4(5,6)3-7/h3H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRGKSMFUDWVSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=O)(Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dibromobutanal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



